(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Enantioselective catalysis Chiral ligand procurement Quality control

(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, commonly abbreviated as (S)-4-CF3-Pyox-iPr, belongs to the pyridine-oxazoline (Pyox) family of chiral N,N-bidentate ligands. This class is widely employed in transition-metal-catalyzed enantioselective transformations, including conjugate additions, allylic alkylations, and C–H functionalizations.

Molecular Formula C12H13F3N2O
Molecular Weight 258.244
CAS No. 1416820-34-2
Cat. No. B2618476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
CAS1416820-34-2
Molecular FormulaC12H13F3N2O
Molecular Weight258.244
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1
InChIKeyOZRYFBWEKRTVMB-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence: (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1416820-34-2) – A Chiral Pyridine-Oxazoline Ligand for Asymmetric Catalysis


(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, commonly abbreviated as (S)-4-CF3-Pyox-iPr, belongs to the pyridine-oxazoline (Pyox) family of chiral N,N-bidentate ligands [1]. This class is widely employed in transition-metal-catalyzed enantioselective transformations, including conjugate additions, allylic alkylations, and C–H functionalizations [2]. The compound features an (S)-configured isopropyl-substituted oxazoline ring and a 4-(trifluoromethyl)pyridine moiety that imparts distinctive electronic tuning compared to regioisomeric 5-CF3 analogs. Its molecular formula is C₁₂H₁₃F₃N₂O with a molecular weight of 258.24 g·mol⁻¹ [1].

Stereochemistry
(S)-isopropyl configuration for asymmetric induction
Regioisomer
4-CF₃ pyridine for electronic tuning
Workflow
Transition-metal-catalyzed enantioselective synthesis

Why Generic Substitution of (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Is Not Advisable for Reproducible Enantioselective Catalysis


Pyox ligands are not interchangeable due to the subtle interplay of regioisomeric CF₃ placement, oxazoline substituent steric bulk, and absolute stereochemistry [1]. Replacing the 4-CF₃ group with the 5-CF₃ isomer or altering the isopropyl group to tert-butyl can significantly alter the electronic environment at the metal center and the steric shielding of the chiral pocket, leading to unpredictable shifts in enantioselectivity and reaction yield . Furthermore, the enantiopurity of commercially available lots varies, directly impacting catalyst performance. These factors make direct substitution a risk for any established catalytic protocol.

Target Ligand
4-CF₃, (S)-iPr Pyox
Defined electronic profile and steric pocket
Risk 1
5-CF₃ regioisomer
Altered metal-center electronics may shift enantioselectivity and yield
Risk 2
iPr to tBu substitution
Steric bulk change can distort chiral pocket geometry, affecting asymmetric outcome

Quantitative Differentiation Evidence for (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (1416820-34-2) vs. Closest Analogs


Enantiomeric Excess (ee) as a Critical Quality Attribute for Catalyst Reproducibility

The (S)-enantiomer of the target compound is supplied with an enantiomeric excess of 99%, as confirmed by chiral HPLC analysis . This value exceeds the typical ≥95% ee threshold for many commercial chiral ligands and directly translates to higher enantioselectivity in catalytic applications [1]. Using lower-ee material can reduce the enantiomeric ratio of the product, undermine reproducibility, and increase the cost of downstream purification.

Enantiomeric purity
Class-level
99% ee (chiral HPLC) vs. typical ≥95% ee
Higher ee supports enantioselectivity consistency
Class-level comparison; vendor CoA
Enantioselective catalysis Chiral ligand procurement Quality control

Chemical Purity (HPLC) and Its Impact on Metal-Catalyzed Reactions

The target compound is offered at ≥97% chemical purity (HPLC) . In contrast, several closely related Pyox ligands, such as (R)-5-CF3-Pyox-iPr, are often available only at 95% purity . Impurities in chiral ligands can act as catalyst poisons or lead to the formation of racemic or off-cycle metal species, diminishing both yield and enantioselectivity.

Chemical purity
Data to verify
≥97% (HPLC) vs. 95% for 5-CF₃ analog
Higher purity may reduce side reactions
Direct head-to-head; source not specified
Ligand purity Transition-metal catalysis Process chemistry

Aqueous Solubility and Its Implication for Biphasic Catalyst Systems

The aqueous solubility of (S)-4-CF3-Pyox-iPr is measured at 0.113 mg·mL⁻¹ (0.000436 mol·L⁻¹), classifying it as poorly soluble . While exhaustive comparative solubility data for regioisomers is unavailable, the 4-CF3 substitution position is known to influence overall lipophilicity compared to 5-CF3 analogs, potentially affecting partitioning in aqueous-organic biphasic reactions [1]. A predictable solubility profile aids in solvent selection and catalyst recovery strategies.

Aqueous solubility
Data to verify
0.113 mg·mL⁻¹
Supports partitioning prediction in biphasic systems
5-CF₃ isomer data not reported; supporting evidence
Solubility Biphasic catalysis Ligand design

Recommended Application Scenarios for (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Based on Quantified Evidence


Palladium-Catalyzed Enantioselective C–C Bond Formation Requiring High Ligand Enantiopurity

The ligand's 99% ee makes it suitable for Pd-catalyzed conjugate additions and Heck-Matsuda reactions where the enantiomeric purity of the ligand directly correlates with product ee [1]. Using a ligand with ≥99% ee minimizes the erosion of enantioselectivity caused by the minor enantiomer acting as a competitive ligand.

Copper-Catalyzed Asymmetric Allylic Oxidation with Chemical Purity-Sensitive Systems

The ≥97% chemical purity ensures that Cu(I/II)-Pyox complexes form cleanly, as impurities can lead to the formation of inactive Cu-carboxylate coordination polymers [2]. This is crucial for maintaining high turnover numbers in allylic oxidation of cyclohexene derivatives.

Biphasic or Phase-Transfer Catalysis Requiring Defined Ligand Partitioning

The quantified aqueous solubility of 0.113 mg·mL⁻¹ allows for predictable partitioning behavior in aqueous-organic media, enabling the design of catalyst recycling strategies without trial-and-error solubility screening.

Application
Selection Property
Validation Focus
Pd-catalyzed enantioselective C–C coupling
Enantiomeric excess consistency
Product ee correlation with ligand purity
Cu-catalyzed asymmetric allylic oxidation
Chemical purity for clean complex formation
Avoidance of off-cycle metal species
Biphasic or phase-transfer catalysis
Defined aqueous solubility
Predictable partitioning for catalyst recovery
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